molecular formula C12H16N2O2 B1330349 2-Acetamido-N-benzyl-2-methylacetamide CAS No. 86921-48-4

2-Acetamido-N-benzyl-2-methylacetamide

Cat. No.: B1330349
CAS No.: 86921-48-4
M. Wt: 220.27 g/mol
InChI Key: BPFHGNNTKPHSPW-UHFFFAOYSA-N
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Description

2-Acetamido-N-benzyl-2-methylacetamide is a functionalized amino acid derivative of significant interest in modern medicinal chemistry research, particularly in the development of novel anticonvulsant agents . This compound is part of a class of α-substituted acetamido-N-benzylacetamide derivatives investigated for their potent activity against neurological targets . Computational molecular docking studies suggest that such derivatives exhibit promising binding affinities to the gamma-aminobutyric acid aminotransferase (GABAAT) enzyme, a validated target for anti-epileptic drugs . The inhibition of this enzyme raises GABA concentrations in the brain, a key mechanism for controlling convulsions . Research indicates that structural modifications on the acetamido core can significantly influence biological activity, providing a valuable scaffold for the design and synthesis of more potent and efficient anticonvulsant drugs . This compound is offered exclusively to support these vital pharmaceutical and medicinal chemistry research efforts.

Properties

CAS No.

86921-48-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-acetamido-N-benzylpropanamide

InChI

InChI=1S/C12H16N2O2/c1-9(14-10(2)15)12(16)13-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

BPFHGNNTKPHSPW-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C

sequence

A

Synonyms

2-ABMA
2-acetamido-N-benzyl-2-methylacetamide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Primary Activity/Use Source Evidence
This compound C₁₂H₁₆N₂O₂ N-benzyl, α-methyl Drug impurity standard; anticonvulsant lead
2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (21) C₁₆H₂₀N₄O₃S₂ Benzo[d]thiazole, isopropylsulfonamide Anticancer candidate
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide C₁₆H₁₄N₂OS₂ Benzothiazolylsulfanyl, 2-methylphenyl Antimicrobial/medical applications
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ Chloro, methoxymethyl, diethylphenyl Herbicide (pesticide)
2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide C₁₂H₁₆FN₂O Fluoro-benzyl, ethylamino Under investigation (undisclosed)
2-Acetamidobenzimidazole C₉H₉N₃O Benzimidazole, acetamido Antimicrobial/anticancer research

Research Findings and Patent Relevance

  • Patent Litigation : In Mylan v. RCT, this compound was central to debates over lead compound selection for anticonvulsants. Modifications to its α-methyl group (e.g., introducing nitrogen or oxygen substituents) were critical for improving efficacy .
  • Drug Impurity Analysis : The compound’s high purity (≥95%) and stability under chromatographic conditions make it a reliable standard for quantifying impurities in benzylpenicillin formulations .

Q & A

Basic: What synthetic routes are available for 2-Acetamido-N-benzyl-2-methylacetamide, and how can reaction conditions be optimized?

Answer:
A common approach involves multi-step nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 2-chloroacetamide derivatives with benzylamine under reflux in a toluene:water (8:2) solvent system, using sodium azide (NaN₃) as a nucleophile .
  • Step 2: Quench with crushed ice, followed by crystallization (ethanol) or ethyl acetate extraction for purification .
  • Optimization: Adjust reaction time (5–7 hours) and monitor via TLC (hexane:ethyl acetate, 9:1). For steric hindrance due to the methyl group, consider tert-butoxide bases to enhance reactivity .

Basic: How can purity and structural integrity be validated during synthesis?

Answer:

  • TLC Analysis: Use hexane:ethyl acetate (9:1) to track reaction progress .
  • Spectroscopic Confirmation:
    • FT-IR: Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
    • NMR: Look for benzyl proton signals (δ 7.2–7.4 ppm) and methyl group splitting (δ 1.2–1.5 ppm) .
  • Crystallography: Single-crystal XRD (e.g., CCDC-2145614) resolves stereochemistry and non-covalent interactions .

Advanced: What computational tools are suitable for predicting reactivity and supramolecular interactions?

Answer:

  • DFT Studies: Optimize geometry using B3LYP/6-311G++(d,p) to calculate HOMO-LUMO gaps, chemical hardness, and electrostatic potential (MEP) surfaces. These predict nucleophilic/electrophilic sites and stability .
  • Hirshfeld Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) via 2D fingerprint plots from crystallographic data .
  • Molecular Docking: Screen against targets like Tankyrase-1/2 (anticancer) using AutoDock Vina. Compare binding affinities with reference drugs (e.g., olaparib) .

Advanced: How can biological activity (e.g., antimicrobial or anticancer potential) be systematically evaluated?

Answer:

  • DNA Binding Assays: Use UV-vis titration or ethidium bromide displacement to measure binding constants (Kb) and intercalation modes .
  • Antimicrobial Testing: Perform MIC assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Kinase Inhibition: Test inhibitory activity against tyrosine kinases (e.g., EGFR) via enzymatic assays with ATP analogs .

Advanced: How to resolve contradictions between experimental and predicted physicochemical properties?

Answer:

  • Case Example: If experimental solubility diverges from PubChem predictions (e.g., logP mismatch), validate via HPLC (C18 column, acetonitrile:water gradient) .
  • Thermodynamic Stability: Compare DSC-measured melting points with DFT-calculated Gibbs free energy. Discrepancies may arise from crystal packing effects .
  • Reaxys Cross-Check: Use databases like Reaxys to reconcile spectral data or reaction yields with literature precedents .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • Toxicology: Due to limited toxicological data (e.g., ), use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group .
  • Waste Disposal: Neutralize with dilute acetic acid before incineration to avoid releasing benzylamine derivatives .

Advanced: How to design derivatives to enhance bioactivity or reduce toxicity?

Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to improve DNA intercalation .
  • Prodrug Strategies: Mask the amide with ester groups (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic cleavage .
  • SAR Studies: Compare analogs (e.g., N-alkyl vs. N-aryl substitutions) using QSAR models to correlate structure with MIC values .

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